molecular formula C19H32BN3O3Si B8554680 trimethyl-[2-[[2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[4,5-b]pyridin-3-yl]methoxy]ethyl]silane

trimethyl-[2-[[2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[4,5-b]pyridin-3-yl]methoxy]ethyl]silane

Cat. No.: B8554680
M. Wt: 389.4 g/mol
InChI Key: DCHBLQKQYJNIPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

trimethyl-[2-[[2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[4,5-b]pyridin-3-yl]methoxy]ethyl]silane is a complex organic compound that belongs to the class of imidazo[4,5-b]pyridines. This compound is characterized by the presence of a boronate ester group and a trimethylsilyl-protected ethoxy group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trimethyl-[2-[[2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[4,5-b]pyridin-3-yl]methoxy]ethyl]silane typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the imidazo[4,5-b]pyridine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[4,5-b]pyridine core.

    Introduction of the boronate ester group: The boronate ester group is introduced via a palladium-catalyzed borylation reaction, using bis(pinacolato)diboron as the boron source.

    Protection of the ethoxy group: The ethoxy group is protected with a trimethylsilyl group to prevent unwanted side reactions during subsequent steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

trimethyl-[2-[[2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[4,5-b]pyridin-3-yl]methoxy]ethyl]silane undergoes various types of chemical reactions, including:

    Oxidation: The boronate ester group can be oxidized to form boronic acids or other boron-containing compounds.

    Reduction: The imidazo[4,5-b]pyridine core can be reduced under specific conditions to form reduced derivatives.

    Substitution: The trimethylsilyl-protected ethoxy group can be deprotected and substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Sodium borohydride or other reducing agents under controlled conditions.

    Substitution: Acidic or basic conditions to remove the trimethylsilyl group, followed by nucleophilic substitution reactions.

Major Products

    Oxidation: Boronic acids or boronate esters.

    Reduction: Reduced imidazo[4,5-b]pyridine derivatives.

    Substitution: Various substituted imidazo[4,5-b]pyridine derivatives.

Scientific Research Applications

trimethyl-[2-[[2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[4,5-b]pyridin-3-yl]methoxy]ethyl]silane has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of trimethyl-[2-[[2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[4,5-b]pyridin-3-yl]methoxy]ethyl]silane involves its interaction with specific molecular targets and pathways. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The imidazo[4,5-b]pyridine core can interact with enzymes and receptors, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-imidazo[4,5-b]pyridine: Lacks the trimethylsilyl-protected ethoxy group.

    2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-((2-hydroxyethyl)methyl)-3H-imidazo[4,5-b]pyridine: Contains a hydroxyethyl group instead of the trimethylsilyl-protected ethoxy group.

Uniqueness

The presence of both the boronate ester group and the trimethylsilyl-protected ethoxy group in trimethyl-[2-[[2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[4,5-b]pyridin-3-yl]methoxy]ethyl]silane makes it unique

Properties

Molecular Formula

C19H32BN3O3Si

Molecular Weight

389.4 g/mol

IUPAC Name

trimethyl-[2-[[2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[4,5-b]pyridin-3-yl]methoxy]ethyl]silane

InChI

InChI=1S/C19H32BN3O3Si/c1-14-22-16-11-15(20-25-18(2,3)19(4,5)26-20)12-21-17(16)23(14)13-24-9-10-27(6,7)8/h11-12H,9-10,13H2,1-8H3

InChI Key

DCHBLQKQYJNIPZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=C2)N(C(=N3)C)COCC[Si](C)(C)C

Origin of Product

United States

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